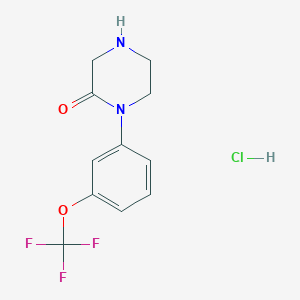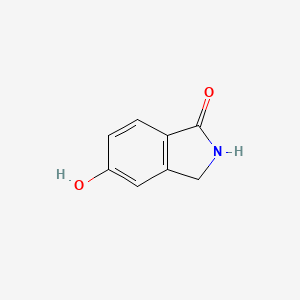
5-Hydroxyisoindolin-1-one
概述
描述
5-Hydroxyisoindolin-1-one is an interesting heterocyclic compound that has garnered attention due to its presence in numerous natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various compounds .
准备方法
Synthetic Routes and Reaction Conditions
5-Hydroxyisoindolin-1-one can be synthesized through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides . Additionally, secondary benzamides and aldehydes can be used as starting materials to generate hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . The treatment of 2-alkynylbenzoic acids with primary amines also leads to the formation of hydroxyisoindolinones .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For instance, ultrasonic irradiation has emerged as a green synthetic approach that improves reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions . This method allows for the synthesis of this compound on a multigram scale .
化学反应分析
Types of Reactions
5-Hydroxyisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of phthalimides is a common method to synthesize hydroxyisoindolin-1-ones.
Substitution: The compound can participate in substitution reactions, particularly with organometallic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organometallic reagents (RMgX, RLi, R2Zn), palladium or rhodium catalysts, and primary amines . Reaction conditions often involve oxidative C–H activation and annulation reactions .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxyisoindolin-1-one derivatives, which are valuable intermediates in the synthesis of pharmaceutical and natural products .
科学研究应用
5-Hydroxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile precursor in the synthesis of various compounds.
Biology: The compound is present in numerous natural products with biological activities.
Medicine: It is found in pharmaceutical molecules with a broad spectrum of biological activities.
Industry: The compound’s derivatives are used in the development of drugs and other industrial applications.
作用机制
The mechanism of action of 5-Hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which modify its structure and activity . The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
相似化合物的比较
5-Hydroxyisoindolin-1-one can be compared with other similar compounds, such as N-isoindoline-1,3-diones. These compounds share a similar isoindoline nucleus but differ in their substitution patterns and reactivity . The unique properties of this compound, such as its broad spectrum of biological activities and versatility as a precursor, distinguish it from other similar compounds .
List of Similar Compounds
属性
IUPAC Name |
5-hydroxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNNRNIJRFYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626706 | |
| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252061-66-8 | |
| Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


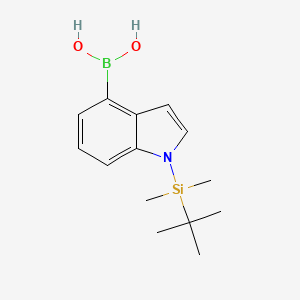
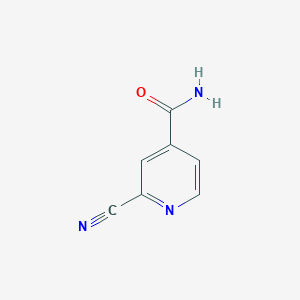

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
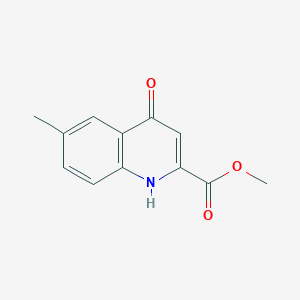
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)


